molecular formula C21H17NO B5396257 10-(2-Methyl-benzyl)-10H-acridin-9-one CAS No. 425646-81-7

10-(2-Methyl-benzyl)-10H-acridin-9-one

Cat. No.: B5396257
CAS No.: 425646-81-7
M. Wt: 299.4 g/mol
InChI Key: IARPQKMXEGUHEC-UHFFFAOYSA-N
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Description

10-(2-Methyl-benzyl)-10H-acridin-9-one is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The structure of this compound consists of an acridine core with a 2-methyl-benzyl group attached at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Methyl-benzyl)-10H-acridin-9-one typically involves the condensation of 2-methylbenzylamine with 9-chloroacridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(2-Methyl-benzyl)-10H-acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding acridone derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced acridine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the acridine ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Acridone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Brominated or nitrated acridine derivatives.

Scientific Research Applications

10-(2-Methyl-benzyl)-10H-acridin-9-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of certain viruses and bacteria.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 10-(2-Methyl-benzyl)-10H-acridin-9-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound primarily targets rapidly dividing cells, making it a potential candidate for anticancer therapy. Additionally, it can interact with various enzymes and proteins involved in DNA synthesis, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antibacterial properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness

10-(2-Methyl-benzyl)-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

10-[(2-methylphenyl)methyl]acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-15-8-2-3-9-16(15)14-22-19-12-6-4-10-17(19)21(23)18-11-5-7-13-20(18)22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARPQKMXEGUHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341231
Record name 10-(2-Methyl-benzyl)-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425646-81-7
Record name 10-(2-Methyl-benzyl)-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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